C4-Chloro Substitution Requirement: SAR Evidence from Halogenated Thieno[3,2-d]pyrimidine Series
In a structure-activity relationship study of halogenated thieno[3,2-d]pyrimidines, the presence of chlorine at the C4-position was found to be necessary for biological activity against cancer cell lines [1]. The study identified two halogenated compounds with antiproliferative activity across three different cancer cell lines and demonstrated apoptosis induction in L1210 leukemia cells [1]. This finding distinguishes the 4-chloro-substituted compound from analogs lacking C4-halogenation, which showed reduced or absent activity.
| Evidence Dimension | Antiproliferative activity in vitro |
|---|---|
| Target Compound Data | 4-Chloro-substituted thieno[3,2-d]pyrimidine scaffold required |
| Comparator Or Baseline | Compounds lacking C4-halogen substitution |
| Quantified Difference | Activity retained only with C4-chlorine present; exact IC₅₀ values not disclosed for the target compound specifically |
| Conditions | Three cancer cell lines; L1210 leukemia cells for apoptosis assessment |
Why This Matters
This class-level evidence confirms that the C4-chloro group is not interchangeable with other halogens or hydrogen in thieno[3,2-d]pyrimidine antiproliferative agents, supporting procurement of the exact substitution pattern.
- [1] Temburnikar, K. W., Zimmermann, S. C., Kim, N. T., Ross, C. R., Gelbmann, C., Salomon, C. E., Wilson, G. M., Balzarini, J., & Seley-Radtke, K. L. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2113–2122. View Source
